5-bromo-2-(2H-triazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(2H-triazol-4-yl)pyridine is a compound that has been used as an intermediate in synthesizing Tedizolid-d3 , a labelled form of Tedizolid, known as TR-700, which is an oral and i.v administered intracellular antibacterial drug .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine was synthesized using methanol, formaldehyde, and palladium on carbon under a hydrogen atmosphere .Molecular Structure Analysis
The molecular formula of 5-bromo-2-(2H-triazol-4-yl)pyridine is C7H5BrN4 . The InChI code is 1S/C7H5BrN4/c8-5-1-2-6 (9-3-5)7-4-10-12-11-7/h1-4H, (H,10,11,12) .Chemical Reactions Analysis
Triazole compounds, such as 5-bromo-2-(2H-triazol-4-yl)pyridine, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They have been used in the synthesis of various drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .Physical And Chemical Properties Analysis
5-bromo-2-(2H-triazol-4-yl)pyridine is a solid at room temperature . Its molecular weight is 225.05 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the triazole moiety, such as “5-bromo-2-(2H-triazol-4-yl)pyridine”, have been found to possess significant antimicrobial activity . In a study, triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . The compounds showed high growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
Antioxidant Activity
The same study also revealed that these compounds demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Antiviral Potential
Molecular docking studies were conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and with COVID-19 main protease . The binding affinities of compounds were ranging from − 10.0 to − 11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from − 8.2 to − 9.3 kcal/mol . These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus .
Anticancer Activity
Triazole compounds have been found to exhibit anticancer activity . In a study, molecular docking studies were performed against lung cancer target i.e., extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and cervical cancer target i.e., fibroblast growth factor receptor 2 (FGFR2) .
Anti-hypercholesterolemic Activity
Triazole conjugated structural motifs have been targeted for their anti-hypercholesterolemic actions .
Antifungal Activity
The commercially available triazole-containing drugs like fluconazole, voriconazole have antifungal properties .
Wirkmechanismus
While the specific mechanism of action for 5-bromo-2-(2H-triazol-4-yl)pyridine is not mentioned in the search results, it is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 5-bromo-2-(2H-triazol-4-yl)pyridine may interact with biological systems in a similar manner.
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for 5-bromo-2-(2H-triazol-4-yl)pyridine are not mentioned in the search results, the compound’s use as an intermediate in synthesizing antibacterial drugs suggests potential for further exploration in the field of medicinal chemistry. Additionally, the wide range of biological activities exhibited by triazole compounds indicates that 5-bromo-2-(2H-triazol-4-yl)pyridine and related compounds may have diverse applications in drug development.
Eigenschaften
IUPAC Name |
5-bromo-2-(2H-triazol-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-4-10-12-11-7/h1-4H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWUVSNCMEZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(2H-triazol-4-yl)pyridine | |
CAS RN |
1217273-71-6 |
Source
|
Record name | 5-bromo-2-(2H-1,2,3-triazol-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.